

# Spectroscopic Profile of 5-Oxohexanenitrile: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 5-Oxohexanenitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Oxohexanenitrile** (CAS No. 10412-98-3), a molecule of interest in various chemical syntheses. This document collates infrared (IR), nuclear magnetic resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), and mass spectrometry (MS) data into a structured format for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility and methodological understanding.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Oxohexanenitrile**.

### Infrared (IR) Spectroscopy

The infrared spectrum of **5-Oxohexanenitrile** reveals characteristic absorption bands corresponding to its principal functional groups. The data presented below was obtained from a neat liquid sample.[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~2250	C≡N (Nitrile) stretch
~1715	C=O (Ketone) stretch
~2940	C-H (alkane) stretch

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **5-Oxohexanenitrile**.

The <sup>1</sup>H NMR spectrum was recorded on a BRUKER AC-300 instrument.[\[2\]](#) The following table outlines the expected chemical shifts, multiplicities, and coupling constants for the protons in **5-Oxohexanenitrile**.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.5	Triplet	2H	-CH <sub>2</sub> -CN
~2.2	Singlet	3H	-C(=O)CH <sub>3</sub>
~2.0	Triplet	2H	-C(=O)CH <sub>2</sub> -
~1.8	Quintet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

The <sup>13</sup>C NMR spectrum provides insight into the carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
~208	C=O (Ketone)
~119	C≡N (Nitrile)
~43	-C(=O)CH <sub>2</sub> -
~30	-C(=O)CH <sub>3</sub>
~25	-CH <sub>2</sub> -CH <sub>2</sub> -CN
~17	-CH <sub>2</sub> -CN

## Mass Spectrometry (MS)

Mass spectrometry data was obtained via electron ionization (EI).<sup>[3]</sup> The major fragments observed are tabulated below.

m/z	Relative Intensity (%)	Proposed Fragment
111	~5	[M] <sup>+</sup> (Molecular Ion)
96	~15	[M - CH <sub>3</sub> ] <sup>+</sup>
70	~30	[M - CH <sub>3</sub> CO] <sup>+</sup>
55	~80	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>
43	100	[CH <sub>3</sub> CO] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

### Infrared (IR) Spectroscopy Protocol (Neat Liquid)

Objective: To obtain the infrared spectrum of liquid **5-Oxohexanenitrile**.

Methodology:

- Sample Preparation: A single drop of neat **5-Oxohexanenitrile** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[1]
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
  - A background spectrum of the clean, empty ATR crystal is recorded.
  - The sample is applied to the crystal, and the sample spectrum is acquired.
  - The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **5-Oxohexanenitrile**.

Methodology:

- Sample Preparation:
  - Approximately 10-20 mg of **5-Oxohexanenitrile** is dissolved in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
  - A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrument: A 300 MHz (or higher) NMR spectrometer is used.[2]
- $^1\text{H}$  NMR Data Acquisition:
  - The spectrometer is locked onto the deuterium signal of the solvent.
  - The magnetic field is shimmed to achieve homogeneity.
  - A standard one-pulse sequence is used to acquire the free induction decay (FID).

- The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- $^{13}\text{C}$  NMR Data Acquisition:
  - A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
  - A larger spectral width is used to cover the range of carbon chemical shifts (e.g., 0-220 ppm).
  - A greater number of scans are typically required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - The FIDs are Fourier transformed to obtain the frequency-domain spectra.
  - The spectra are phased and baseline corrected.
  - The chemical shifts are referenced to the TMS signal.

## Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To obtain the mass spectrum of **5-Oxohexanenitrile** and separate it from any volatile impurities.

Methodology:

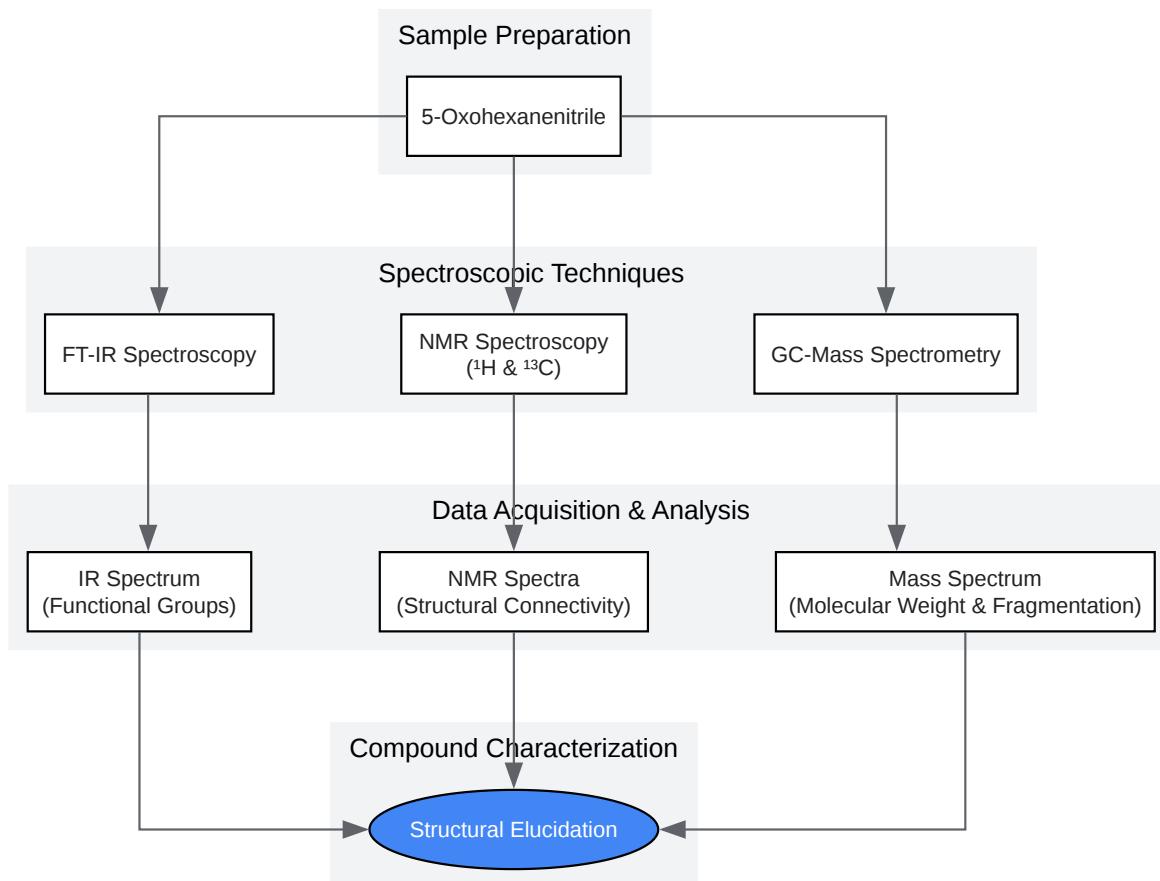
- Sample Preparation: A dilute solution of **5-Oxohexanenitrile** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.<sup>[3]</sup>
- GC Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: Typically set to 250 °C.
- Oven Temperature Program: A temperature gradient is used to separate components, for example, starting at 50 °C and ramping to 250 °C.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[3\]](#)
  - Mass Range: A scan range of m/z 40-300 is typically used.
- Data Analysis: The resulting chromatogram shows the retention time of **5-Oxohexanenitrile**, and the mass spectrum of the corresponding peak is analyzed to identify the molecular ion and fragmentation pattern.

## Visualizations

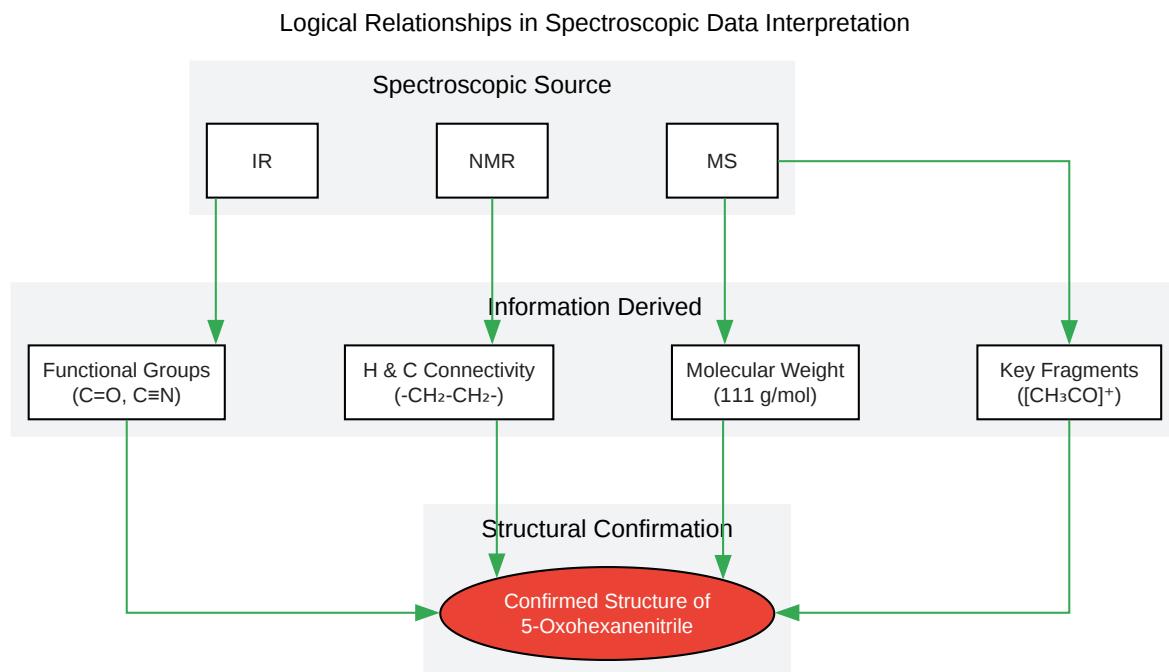
The following diagrams illustrate the logical workflow of the spectroscopic analysis.

## Spectroscopic Analysis Workflow for 5-Oxohexanenitrile

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Caption: Workflow of Spectroscopic Analysis.

This diagram illustrates the process of characterizing an organic compound, starting from the sample and proceeding through various spectroscopic techniques to elucidate its chemical structure.



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Caption: Data Interpretation Logic.

This diagram shows how information from different spectroscopic techniques is integrated to confirm the structure of **5-Oxohexanenitrile**.

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## References

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